Canditriol
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Overview
Description
Canditriol is a natural product found in Mucor plumbeus and Sideritis infernalis with data available.
Scientific Research Applications
Antimicrobial Potential
- Canditriol demonstrates significant antimicrobial activity, particularly against Candida species. This is evident in studies focusing on plant extracts and their effects on various microorganisms, including Candida albicans. The research underscores this compound's potential in treating fungal infections and contributing to the development of new antimicrobial agents (Höfling et al., 2010); (Mbosso et al., 2010).
Antifungal Properties
- Numerous studies have highlighted the antifungal properties of compounds like this compound. For instance, the antifungal effects of various natural compounds, including this compound, against different Candida species, have been thoroughly investigated. These studies indicate a broader application of this compound in addressing fungal-related health issues, with a focus on inhibiting yeast growth and biofilm formation (Anyim et al., 2005); (Hammer et al., 2004).
Effect on Biofilm Formation
- This compound's impact on biofilm formation by Candida species has been a focus of recent research. Studies indicate that certain concentrations of this compound can effectively inhibit the formation of biofilms, a key factor in the persistence and resistance of fungal infections. This suggests its potential use in clinical settings for managing persistent fungal infections (Yapıcı et al., 2021).
Candida Tropicalis Growth Inhibition
- The effect of this compound on the growth and adhesion properties of Candida tropicalis has been explored. It shows promising results in inhibiting yeast growth and interfering with yeast adhesion, which could contribute to the suppression of infections caused by this species (Morey et al., 2016).
Microbiological Transformation
- Research on the microbiological transformation of this compound derivatives by various fungi, such as Mucor plumbeus, reveals insights into the biochemical pathways and potential applications of these compounds in medicinal chemistry and pharmaceutical research (Fraga et al., 2007).
Properties
CAS No. |
107656-75-7 |
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Molecular Formula |
C20H32O3 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
(1R,2R,4S,5S,9R,10S,13R,15S)-5-(hydroxymethyl)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-2,15-diol |
InChI |
InChI=1S/C20H32O3/c1-12-13-5-6-14-19(3)8-4-7-18(2,11-21)15(19)9-16(22)20(14,10-13)17(12)23/h13-17,21-23H,1,4-11H2,2-3H3/t13-,14+,15-,16-,17+,18-,19+,20-/m1/s1 |
InChI Key |
SMJRKTGCQAVGTN-SSKHUGDLSA-N |
Isomeric SMILES |
C[C@@]1(CCC[C@@]2([C@@H]1C[C@H]([C@]34[C@H]2CC[C@H](C3)C(=C)[C@@H]4O)O)C)CO |
SMILES |
CC1(CCCC2(C1CC(C34C2CCC(C3)C(=C)C4O)O)C)CO |
Canonical SMILES |
CC1(CCCC2(C1CC(C34C2CCC(C3)C(=C)C4O)O)C)CO |
Synonyms |
7alpha,15alpha,18-trihydroxy-ent-kaur-16-ene canditriol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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